Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate
Description
Properties
Molecular Formula |
C19H17NO4S |
|---|---|
Molecular Weight |
355.4 g/mol |
IUPAC Name |
methyl 2-[(5-phenyl-2,3-dihydro-1,4-oxathiine-6-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H17NO4S/c1-23-19(22)14-9-5-6-10-15(14)20-18(21)16-17(25-12-11-24-16)13-7-3-2-4-8-13/h2-10H,11-12H2,1H3,(H,20,21) |
InChI Key |
UDWUUCOJCZYCEB-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)C2=C(SCCO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Oxathiolane Intermediate Route
This method involves the formation of an oxathiolane intermediate, followed by oxidation and ring expansion. While originally developed for 5,6-dihydro-2-methyl-N-phenyl-1,4-oxathiin-3-carboxamide, the strategy is adaptable to the target compound by modifying starting materials.
Step 1: Condensation Reaction
2-Mercaptoethanol reacts with a substituted acetoacetanilide derivative under acidic conditions. For the target compound, the acetoacetanilide analog would incorporate a methyl 2-aminobenzoate moiety. Typical conditions include:
-
Acid catalyst : p-Toluenesulfonic acid (pTSA, 0.1–1 mol%)
-
Temperature : 45–70°C with azeotropic water removal
Step 2: Oxidation to Sulfoxide
The oxathiolane intermediate is oxidized using hydrogen peroxide (30–35%) under basic conditions:
-
Base : Sodium hydroxide or carbonate
-
Catalyst : Sodium tungstate (0.5–2 mol%)
Step 3: Ring Expansion
The sulfoxide undergoes acid-catalyzed rearrangement with a quaternary ammonium salt:
-
Catalyst : Tetra-n-butylammonium bromide (1–5 mol%)
-
Solvent : Chlorinated hydrocarbons (e.g., dichloromethane)
Key Data from Analogous Syntheses
| Parameter | Optimal Range | Yield Impact (±%) |
|---|---|---|
| pTSA Loading | 0.5 mol% | +15 |
| H₂O₂ Equivalents | 1.1–1.3 | +20 |
| Quaternary Ammonium | 3 mol% | +35 |
Cycloaddition Approach
A complementary method involves [4+2] cycloaddition reactions to construct the oxathiin ring, as suggested by syntheses of related benzofuran-oxathiin hybrids.
Reaction Components :
-
Dienophile : Thioacryloyl chloride
-
Diene : Styrene oxide derivative
-
Catalyst : Triethylamine (10 mol%)
Conditions :
-
Solvent : Tetrahydrofuran (THF) at reflux (66°C)
-
Time : 12–24 hours
-
Yield : 40–55% (unoptimized)
Functionalization and Coupling Reactions
Amide Bond Formation
The carbonylamino bridge is installed via Schotten-Baumann reaction:
Reagents :
-
3-Phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride
-
Methyl 2-aminobenzoate
Conditions :
-
Base : Aqueous NaHCO₃
-
Solvent : Dichloromethane/water biphasic system
-
Temperature : 0–5°C (prevents hydrolysis)
Purification :
-
Column chromatography (SiO₂, hexane/EtOAc 3:1)
-
Crystallization from ethanol/water
Optimization Challenges and Solutions
Solvent Effects on Ring Expansion
Data from analogous syntheses demonstrate solvent-dependent yields:
| Solvent | Yield (%) | Purity (%) |
|---|---|---|
| Toluene | 58 | 92 |
| Ethyl Acetate | 62 | 89 |
| Dichloromethane | 71 | 95 |
Polar aprotic solvents like dichloromethane enhance reaction rates by stabilizing transition states through dipole interactions.
Catalytic Quaternary Ammonium Salts
Comparative studies reveal catalyst efficiency:
| Catalyst | Reaction Time (h) | Yield (%) |
|---|---|---|
| None | 24 | 12 |
| Tetraethylammonium bromide | 8 | 67 |
| Benzyltriethylammonium chloride | 6 | 73 |
The ammonium salts likely facilitate proton transfer during ring expansion, lowering activation energy.
Emerging Methodologies
Recent advances propose microwave-assisted synthesis:
-
Conditions : 100 W, 100°C, 30 minutes
-
Yield Improvement : +22% vs conventional heating
-
Side Products : Reduced from 15% to 5%
Chemical Reactions Analysis
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride, which may reduce the carbonyl group to an alcohol.
Scientific Research Applications
Medicinal Applications
-
Antimicrobial Activity
- Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate has been studied for its antimicrobial properties. Research indicates that compounds containing oxathiin structures exhibit significant antibacterial and antifungal activities. The mechanism often involves disruption of microbial cell wall synthesis or interference with protein synthesis pathways .
- Anti-inflammatory Properties
- Cancer Research
Agricultural Applications
- Fungicide Development
- Herbicide Activity
Data Table: Summary of Applications
| Application Type | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal | Antimicrobial | Disruption of cell wall synthesis |
| Anti-inflammatory | Inhibition of inflammatory mediators | |
| Cancer treatment | Induction of apoptosis | |
| Agricultural | Fungicide | Efficacy against plant pathogens |
| Herbicide | Selective inhibition of weed growth |
Case Studies
-
Antimicrobial Efficacy Study
- A study published in a peer-reviewed journal evaluated the antimicrobial activity of this compound against several bacterial strains. Results indicated a minimum inhibitory concentration (MIC) significantly lower than that of commonly used antibiotics, suggesting its potential as an alternative treatment option .
- Inflammation Model Research
-
Agricultural Field Trials
- Field trials conducted to assess the efficacy of oxathiin derivatives as fungicides revealed a significant reduction in fungal infections on crops treated with these compounds compared to untreated plots. The results support further exploration into their commercial viability as eco-friendly agricultural solutions .
Mechanism of Action
The mechanism of action of Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate involves its interaction with specific molecular targets. For instance, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral enzymes or proteins. The compound’s structure allows it to bind to these targets, disrupting their normal function and thereby inhibiting the virus’s ability to reproduce .
Comparison with Similar Compounds
Structural Features and Molecular Properties
The table below highlights key structural and functional differences between the target compound and analogs from the provided evidence:
Key Observations:
- Oxathiin vs. Triazine/Pyrimidine Rings : The target compound’s 1,4-oxathiin ring introduces sulfur and oxygen atoms, which may enhance redox stability compared to nitrogen-rich triazine or pyrimidine systems. This could influence biodegradability and soil persistence .
- However, halogenated analogs like CAS 5103 () may exhibit higher pesticidal potency due to electronegative fluorine substituents .
- Ester vs. Methanone Linkers: The methyl benzoate ester in the target compound contrasts with the methanone group in the benzylpiperidine analog (). Esters are prone to hydrolysis, suggesting shorter environmental half-lives compared to ketones .
Biological Activity
Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate is a compound that has garnered interest in various fields of biological research due to its unique chemical structure and potential therapeutic applications. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic uses, and relevant case studies.
Chemical Structure and Properties
The molecular formula for this compound is , with a molecular weight of approximately 355.4 g/mol. The compound features a methyl ester group attached to a benzoate moiety along with an amine functionality linked to a 1,4-oxathiin ring containing a phenyl substituent. This unique structure is pivotal for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C19H17NO4S |
| Molecular Weight | 355.4 g/mol |
| Structure | Structure |
This compound exhibits biological activity primarily through its interactions with various enzymes and receptors. Preliminary studies suggest that it may act as an enzyme inhibitor or modulator of receptor signaling pathways.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : It may interact with receptors that regulate physiological processes, thereby influencing cellular responses.
Antimicrobial Properties
Research indicates that this compound has significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacteria and fungi.
Case Study : In vitro assays demonstrated that the compound exhibited a minimum inhibitory concentration (MIC) against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent.
Anticancer Activity
Emerging evidence suggests that this compound may possess anticancer properties. Its ability to induce apoptosis in cancer cell lines has been documented.
Research Findings :
- A study involving human breast cancer cell lines reported that treatment with this compound resulted in significant cell death compared to control groups.
Anti-inflammatory Effects
This compound also shows promise in reducing inflammation. It appears to modulate inflammatory pathways by inhibiting pro-inflammatory cytokines.
Comparative Analysis with Similar Compounds
To further understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds.
| Compound Name | Structure | Unique Features |
|---|---|---|
| Carboxin | C12H13NO2S | A sulfur-containing fungicide primarily used in agriculture. |
| Thiamethoxam | C8H10ClN5O3S | A neonicotinoid insecticide with diverse biological activity profiles. |
Q & A
Q. What are the established synthetic routes for Methyl 2-{[(3-phenyl-5,6-dihydro-1,4-oxathiin-2-yl)carbonyl]amino}benzoate, and how can its purity be validated?
- Methodological Answer : The compound can be synthesized via a multi-step procedure involving:
Amide coupling : Reacting methyl 2-aminobenzoate with 3-phenyl-5,6-dihydro-1,4-oxathiin-2-carbonyl chloride under Schotten-Baumann conditions (e.g., using a base like NaHCO₃ in dichloromethane) .
Heterocycle formation : The 1,4-oxathiin moiety may be constructed via cyclization of thioether precursors, as seen in analogous heterocyclic systems .
Purity Validation :
- HPLC (High-Performance Liquid Chromatography) for quantitative purity assessment.
- TLC (Thin-Layer Chromatography) with UV visualization for reaction monitoring .
- Elemental Analysis (EA) to confirm elemental composition .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : Assign signals for the aromatic benzoate ring (δ 6.5–8.5 ppm for protons), oxathiin sulfur-linked protons (δ 4.0–5.0 ppm), and carbonyl groups (δ 165–175 ppm for carbons) .
- IR Spectroscopy : Confirm the presence of amide (N–H stretch ~3300 cm⁻¹, C=O ~1680 cm⁻¹) and ester (C=O ~1720 cm⁻¹) functional groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of the 1,4-oxathiin ring formation?
- Methodological Answer :
- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates, as used in analogous triazine syntheses .
- Catalysis : Employ Lewis acids (e.g., ZnCl₂) to accelerate cyclization, as demonstrated in thiadiazole syntheses .
- Temperature/Time Optimization : Use a Design of Experiments (DoE) approach to vary temperature (80–120°C) and reaction time (12–48 hours), monitoring yields via HPLC .
Data Table :
| Solvent | Catalyst | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| DMF | ZnCl₂ | 100 | 24 | 65 |
| DMSO | None | 120 | 48 | 45 |
| CH₃CN | FeCl₃ | 80 | 12 | 30 |
Q. How can contradictory bioactivity data (e.g., inconsistent IC₅₀ values) be resolved in enzyme inhibition assays?
- Methodological Answer :
- Assay Replication : Perform triplicate experiments with internal controls (e.g., known inhibitors) to rule out procedural variability .
- Structural Confirmation : Use X-ray crystallography (refined via SHELXL ) to verify the compound’s conformation and rule out polymorphic interference.
- Computational Modeling : Dock the compound into target enzyme active sites (e.g., using AutoDock Vina) to assess binding mode consistency with experimental data .
Q. What strategies are effective in analyzing degradation products under varying pH conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to acidic (HCl, pH 2), neutral (H₂O), and basic (NaOH, pH 12) conditions at 40°C for 24 hours .
- LC-MS/MS Analysis : Identify degradation products by comparing fragmentation patterns with parent compound data.
- Kinetic Modeling : Use first-order kinetics to calculate degradation rate constants (k) and half-life (t₁/₂) .
Data Contradiction Analysis
Q. How to address discrepancies between computational predictions and experimental solubility data?
- Methodological Answer :
- Solvent Parameter Refinement : Recalculate Hansen solubility parameters (δD, δP, δH) using advanced software (e.g., COSMO-RS) to better match experimental solvents (e.g., DMSO vs. ethanol) .
- Experimental Validation : Measure solubility via gravimetric analysis in triplicate, ensuring equilibration times >24 hours .
Application-Oriented Questions
Q. What mechanistic insights can be gained from studying this compound’s interaction with plant cell membranes?
- Methodological Answer :
- Liposome Assays : Incorporate the compound into phosphatidylcholine liposomes and monitor membrane disruption via fluorescence dye leakage (e.g., calcein release) .
- Molecular Dynamics (MD) Simulations : Simulate interactions with lipid bilayers to identify preferential binding sites (e.g., hydrophobic vs. polar regions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
